molecular formula C17H17N3O4 B2575871 N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 899748-78-8

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2575871
CAS No.: 899748-78-8
M. Wt: 327.34
InChI Key: ZGVCFDVHIVBKPG-UHFFFAOYSA-N
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Description

N1-(4-Carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide is a chemical research reagent belonging to the oxalamide class. While the specific properties of this compound are under investigation, oxalamides are a significant scaffold in medicinal and flavor chemistry. Structurally related N,N'-disubstituted oxalamides have been identified as potent sweet and umami flavor modifiers, tastants, and taste enhancers in comestible compositions . Furthermore, oxalamide derivatives are recognized as key intermediates and active components in pharmaceutical research. For instance, similar compounds are investigated as inhibitors of Factor Xa, a key enzyme in the coagulation cascade, highlighting their potential in developing anticoagulant therapies . Other oxalamide-based structures serve as cores for prodrugs and other bioactive molecules . The synthesis of such compounds can be achieved through modern, sustainable methods, such as ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines . This product is intended for research purposes such as analytical testing, method development, and chemical synthesis. It is strictly for laboratory use. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-24-14-8-2-11(3-9-14)10-19-16(22)17(23)20-13-6-4-12(5-7-13)15(18)21/h2-9H,10H2,1H3,(H2,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCFDVHIVBKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 4-carbamoylphenylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general steps are as follows:

    Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 4-carbamoylphenylamine to form the corresponding acyl chloride intermediate.

    Coupling reaction: The acyl chloride intermediate is then reacted with 4-methoxybenzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with analogous oxalamides from the provided evidence, focusing on substituent effects, synthetic yields, spectral data, and biological relevance.

Key Observations

Substituent Effects on Synthesis :

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and fluoro (F) substituents (e.g., compounds 80 and 28 ) generally yield moderate to high synthetic efficiencies (64–68%) due to enhanced electrophilicity during amidation .
  • Electron-Donating Groups (EDGs) : Methoxy (OCH3) and carbamoyl (NH2-C=O) groups may reduce reactivity, as seen in compound 17 (35% yield), though steric and solubility factors also play a role .

Spectral Characterization :

  • NMR Trends : The 4-methoxybenzyl group consistently resonates at δ ~3.72 ppm (^1H) and δ ~55 ppm (^13C) for the methoxy protons and carbon, respectively. Carbamoyl protons (NH2) are typically broad singlets at δ ~10.8–10.9 ppm .
  • Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., 80 : [M + Na]+ at m/z 341.0667 vs. calc. 341.0663) .

Biological Relevance :

  • Enzyme Inhibition : Chlorophenyl and fluorophenyl derivatives (e.g., 28 , 80 ) exhibit activity against metabolic enzymes (SCD1, CYP4F11), likely due to hydrophobic interactions and halogen bonding with active sites .
  • Flavor Modulation : The dimethoxybenzyl-pyridyl derivative S336 demonstrates potent umami taste enhancement, highlighting the role of EDGs in sensory receptor binding .

Biological Activity

N1-(4-carbamoylphenyl)-N2-(4-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O4
  • CAS Number : 899748-78-8

The compound features an oxalamide backbone, which is known for its diverse biological applications. The structural components suggest potential interactions with various biological targets.

Target Interactions

This compound likely interacts with specific enzymes or receptors, influencing their activity. The oxalamide moiety can facilitate hydrogen bonding and π-π stacking interactions, which are critical for binding to biological macromolecules.

Biochemical Pathways

Research indicates that compounds with similar structures can modulate several biochemical pathways:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.
  • Cell Signaling : Modulation of signaling pathways affecting cell proliferation and apoptosis.

Anticancer Properties

Studies have shown that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values indicating effective cytotoxicity.

Compound Cell Line IC50 (µM) Effect
This compoundMCF-7 (Breast)15.6Moderate Cytotoxicity
This compoundA549 (Lung)12.3High Cytotoxicity

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Antidiabetic Activity

In vivo studies have indicated potential antidiabetic effects, where similar compounds have demonstrated the ability to lower blood glucose levels in streptozotocin-induced diabetic models. This effect is attributed to the inhibition of α-amylase and other carbohydrate-hydrolyzing enzymes.

Research Findings and Case Studies

Several studies highlight the biological activities of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition at low concentrations.
  • Enzyme Inhibition Assays : Compounds were tested for their ability to inhibit α-amylase, showing promising results that could lead to their use as therapeutic agents for diabetes management.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo, which are crucial for therapeutic efficacy.

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